molecular formula C23H26N4O5 B2884506 4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-N-phenylpiperidine-1-carboxamide oxalate CAS No. 2034469-65-1

4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-N-phenylpiperidine-1-carboxamide oxalate

Cat. No. B2884506
CAS RN: 2034469-65-1
M. Wt: 438.484
InChI Key: TXSPOWJMVOTXMC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzimidazole, a piperidine, and a carboxamide . Benzimidazoles are heterocyclic aromatic organic compounds, and they are an important class of compounds with a wide range of applications in medicinal chemistry . Piperidine is a heterocyclic organic compound that consists of a six-membered ring containing five carbon atoms and one nitrogen atom . Carboxamides are organic compounds that contain a functional group consisting of a carbonyl (RR’C=O) and an amine (NR2) .


Molecular Structure Analysis

The molecular structure of similar compounds suggests that this compound may have a complex three-dimensional structure . The presence of multiple functional groups and aromatic rings could lead to a variety of intermolecular interactions, including hydrogen bonding and pi-stacking .


Chemical Reactions Analysis

Benzimidazoles, piperidines, and carboxamides can participate in a variety of chemical reactions. For instance, benzimidazoles can act as ligands in coordination chemistry, and they can also undergo electrophilic substitution reactions . Piperidines can participate in reactions such as N-alkylation and N-acylation .

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives, like our compound of interest, have been widely studied for their antimicrobial properties. They can act against a variety of pathogens by interfering with the synthesis of the cell wall or nucleic acids within the microorganisms. This makes them potential candidates for developing new antibacterial and antifungal agents, especially in the face of rising antibiotic resistance .

Antitumor and Anticancer Potential

The imidazole ring is a core structure in many compounds with antitumor activity. Research has shown that modifications to this ring can lead to compounds that are effective against various cancer cell lines, including breast and colon cancer cells. The presence of the imidazole ring can contribute to the inhibition of cell proliferation and induce apoptosis in cancerous cells .

Anti-inflammatory Applications

Imidazole derivatives are also known for their anti-inflammatory effects. They can modulate the body’s inflammatory response, making them useful in the treatment of chronic inflammatory diseases. The mechanism often involves the inhibition of cytokine production or the suppression of the enzymatic activity that leads to inflammation .

Antiviral Properties

Compounds with an imidazole ring have shown promise as antiviral agents. They can inhibit the replication of viruses by targeting viral enzymes or interfering with viral DNA/RNA synthesis. This makes them valuable in the research for treatments against various viral infections .

Gastrointestinal Therapeutics

The imidazole moiety is present in several drugs used to treat gastrointestinal disorders, such as peptic ulcers. These compounds can reduce stomach acid secretion and promote healing of the gastric lining. They work by inhibiting the H+/K+ ATPase enzyme in the stomach, which is responsible for acid production .

Central Nervous System (CNS) Effects

Imidazole-containing compounds have been explored for their CNS activity, which includes potential treatments for neurodegenerative diseases and as analgesics. Their ability to cross the blood-brain barrier makes them suitable for targeting CNS-related conditions .

Cardiovascular Applications

Research into imidazole derivatives for cardiovascular diseases has shown that they can have beneficial effects such as vasodilation, which helps in reducing blood pressure. They may also protect against ischemic injury by modulating ion channels in the heart .

Antidiabetic Activity

Some imidazole derivatives have been identified to possess antidiabetic properties. They can act on various targets involved in glucose metabolism, which can help in the management of diabetes. This includes the inhibition of enzymes like alpha-glucosidase or the enhancement of insulin release .

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that the compound may interact with a variety of targets within the body.

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . The compound’s interaction with its targets and the resulting changes would depend on the specific target and the context within the body.

Biochemical Pathways

Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that this compound may influence multiple biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could impact its bioavailability and distribution within the body.

Result of Action

Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Future Directions

Benzimidazoles, piperidines, and carboxamides are all important classes of compounds in medicinal chemistry, and research into new derivatives and applications of these compounds is ongoing . Future research could explore the potential biological activities of this compound and its derivatives .

properties

IUPAC Name

4-[(2-methylbenzimidazol-1-yl)methyl]-N-phenylpiperidine-1-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O.C2H2O4/c1-16-22-19-9-5-6-10-20(19)25(16)15-17-11-13-24(14-12-17)21(26)23-18-7-3-2-4-8-18;3-1(4)2(5)6/h2-10,17H,11-15H2,1H3,(H,23,26);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSPOWJMVOTXMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3CCN(CC3)C(=O)NC4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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